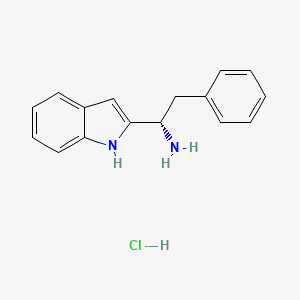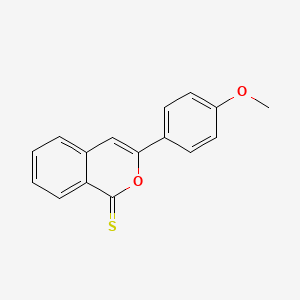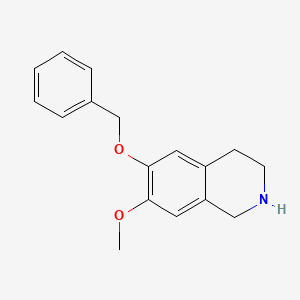
4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound with a complex structure that includes a chloro-substituted benzonitrile and a boronic ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the formation of the boronic ester group followed by its attachment to the chloro-substituted benzonitrile. One common method involves the reaction of 4-chlorobenzonitrile with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Solvents: Toluene and other organic solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the boronic ester with an aryl halide .
Aplicaciones Científicas De Investigación
4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several scientific research applications:
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in chemical reactions involves the activation of the boronic ester group, which facilitates the formation of carbon-carbon bonds. The chloro group can also participate in nucleophilic substitution reactions, providing a versatile platform for further functionalization.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Chlorobenzonitrile: Lacks the boronic ester group but can undergo similar substitution reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with different substituents.
Uniqueness
4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the combination of the chloro and boronic ester groups, which provide a versatile platform for a wide range of chemical reactions and applications. This dual functionality makes it particularly valuable in organic synthesis and material science.
Propiedades
Fórmula molecular |
C14H17BClNO2 |
|---|---|
Peso molecular |
277.55 g/mol |
Nombre IUPAC |
4-chloro-2-(4,4-dimethyl-5-propan-2-yl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C14H17BClNO2/c1-9(2)13-14(3,4)19-15(18-13)12-7-11(16)6-5-10(12)8-17/h5-7,9,13H,1-4H3 |
Clave InChI |
JYYGAVDOJFBFNF-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)C(C)C)C2=C(C=CC(=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate](/img/structure/B11849004.png)
![N,N'-[Ethenyl(methyl)silanediyl]bis(N-propylacetamide)](/img/structure/B11849007.png)


![[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849042.png)


